![molecular formula C20H16N2O3 B5197809 N-[4-(aminocarbonyl)phenyl]-3-phenoxybenzamide](/img/structure/B5197809.png)
N-[4-(aminocarbonyl)phenyl]-3-phenoxybenzamide
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Description
N-[4-(aminocarbonyl)phenyl]-3-phenoxybenzamide, commonly known as Phosphoethanolamine, is a chemical compound that has been extensively studied for its potential therapeutic uses. It is a derivative of ethanolamine, an organic compound that is naturally present in the human body. Phosphoethanolamine has been found to exhibit a diverse range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Scientific Research Applications
Industrial Applications
This compound is used in the preparation of Pigment Yellow 181 , an extremely heat stable, very light-fast reddish yellow pigment . The pigment is primarily used in plastics, especially polyolefins, and other polymers processed at high or very high temperatures . It’s also used to color spin-dyed viscose rayon and viscose cellulose .
Pharmaceutical Applications
Para-aminobenzoic acid (PABA), a building block in pharmaceuticals, is structurally versatile and can undergo substitutions at both the amino and carboxyl groups . This compound is used in the development of a wide range of novel molecules with potential medical applications .
Therapeutic Applications
PABA compounds, including this one, have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties . This suggests their potential as therapeutic agents in future clinical trials .
Drug Design
Computer-aided drug design uses this compound to create derivatives and assess their drug-like characteristics . Pharmacokinetic studies and molecular docking studies are conducted for this purpose .
properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c21-19(23)14-9-11-16(12-10-14)22-20(24)15-5-4-8-18(13-15)25-17-6-2-1-3-7-17/h1-13H,(H2,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGKPSEXAGCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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